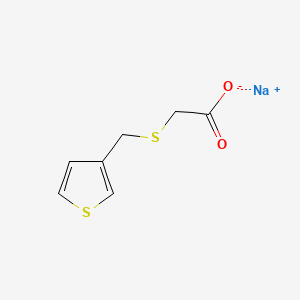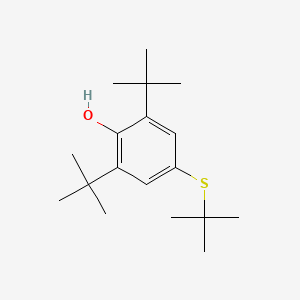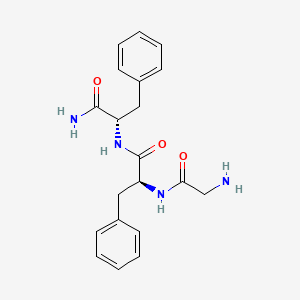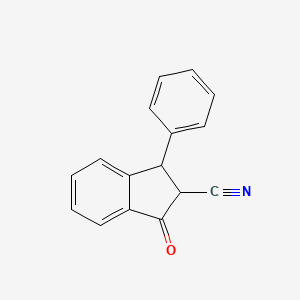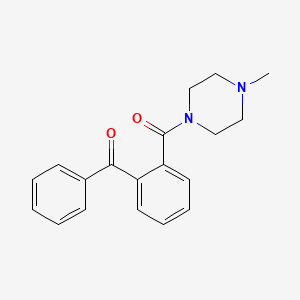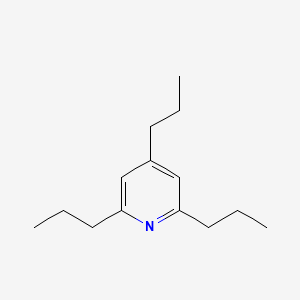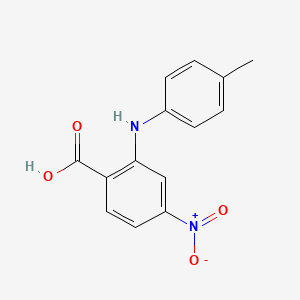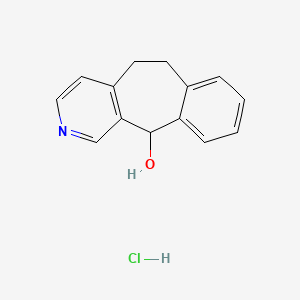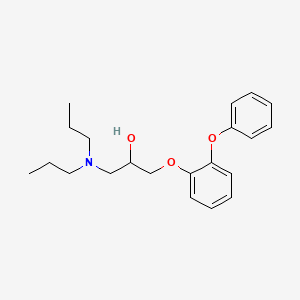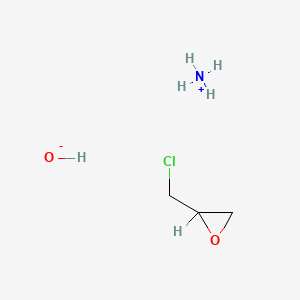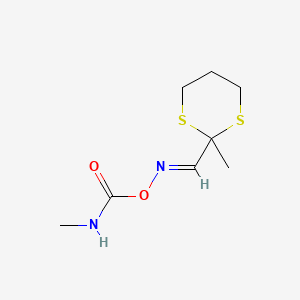
2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime involves the reaction of 2-methyl-2-(methylthio)propionaldehyde with methyl isocyanate . The reaction conditions typically require a controlled environment to ensure the formation of the desired oxime carbamate product. Industrial production methods often involve large-scale synthesis in specialized chemical reactors to produce aldicarb in granular formulations containing 5% to 10% active ingredient .
Analyse Des Réactions Chimiques
2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert aldicarb into its corresponding alcohols or amines.
Substitution: Aldicarb can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, aldicarb causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the pest . The molecular targets include the active site of acetylcholinesterase, where aldicarb binds and prevents the enzyme from functioning properly .
Comparaison Avec Des Composés Similaires
2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime is unique compared to other similar compounds due to its high potency and effectiveness as an acetylcholinesterase inhibitor. Similar compounds include:
Carbofuran: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Methomyl: A carbamate insecticide that also inhibits acetylcholinesterase but is less potent than aldicarb.
Propriétés
Numéro CAS |
26419-72-7 |
|---|---|
Formule moléculaire |
C8H14N2O2S2 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
[(E)-(2-methyl-1,3-dithian-2-yl)methylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C8H14N2O2S2/c1-8(13-4-3-5-14-8)6-10-12-7(11)9-2/h6H,3-5H2,1-2H3,(H,9,11)/b10-6+ |
Clé InChI |
YRROZKZBFAEWIZ-UXBLZVDNSA-N |
SMILES isomérique |
CC1(SCCCS1)/C=N/OC(=O)NC |
SMILES canonique |
CC1(SCCCS1)C=NOC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
